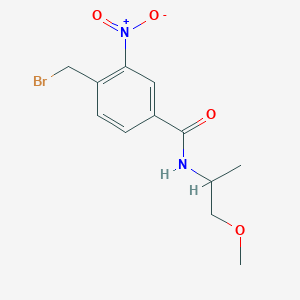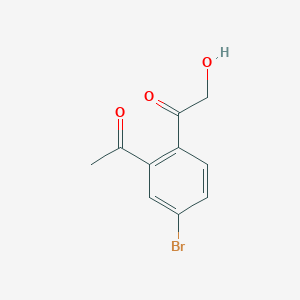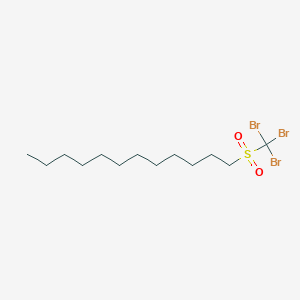![molecular formula C18H15N3 B12604381 4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine CAS No. 651032-85-8](/img/structure/B12604381.png)
4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is a complex organic compound that belongs to the family of bipyridines. This compound is characterized by the presence of a methyl group and a pyridinyl-ethenyl group attached to a bipyridine core. Bipyridines are known for their ability to form stable complexes with various metals, making them valuable in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2,2’-bipyridine and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 4-methyl-2,2’-bipyridine is reacted with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Purification: The crude product is purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of oxidized bipyridine derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
科学的研究の応用
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing for the visualization of cellular processes.
類似化合物との比較
Similar Compounds
- 1,1’-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate
- 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene quaternary salts
Uniqueness
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence characteristics.
特性
CAS番号 |
651032-85-8 |
|---|---|
分子式 |
C18H15N3 |
分子量 |
273.3 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)-4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C18H15N3/c1-14-4-10-20-17(12-14)18-13-16(7-11-21-18)3-2-15-5-8-19-9-6-15/h2-13H,1H3 |
InChIキー |
SSOOQRBZAWBHPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)

![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)

![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)

![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)

silane](/img/structure/B12604387.png)

